molecular formula C21H32N2O B1681124 Stanozolol CAS No. 10418-03-8

Stanozolol

Cat. No.: B1681124
CAS No.: 10418-03-8
M. Wt: 328.5 g/mol
InChI Key: LKAJKIOFIWVMDJ-OLPJAUBDSA-N
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Description

Stanozolol, sold under many brand names, is a synthetic androgen and anabolic steroid (AAS) medication derived from dihydrotestosterone (DHT). It is used to treat hereditary angioedema . It was developed by American pharmaceutical company Winthrop Laboratories (Sterling Drug) in 1962 . It is also used in veterinary medicine . This compound has mostly been discontinued, and remains available in only a few countries .


Synthesis Analysis

A novel approach to the synthesis of 17β-O-hemisuccinate of the common doping agent this compound is described. Acylation of this compound with methyl 4-chloro-4-oxobutyrate/4-dimethylaminopyridine, followed by mild alkaline hydrolysis with methanolic sodium hydroxide at room temperature, gave the simultaneous protection and deprotection of pyrazole-nitrogen atoms .


Molecular Structure Analysis

The molecular states of this compound and supramolecular synthons in these solid forms were disclosed via the solved single crystal structures and the 13 C solid state NMR spectra .


Chemical Reactions Analysis

In acidic medium, this compound reacts with phenoldisulfonic acid to form a stable yellow chromophore, which is quantitated by spectrophotometry at 385 nm. The reaction gives a linear response at concentrations from 5 to 50 micrograms/mL .


Physical and Chemical Properties Analysis

This compound reacts with phenoldisulfonic acid to form a stable yellow chromophore, which is quantitated by spectrophotometry at 385 nm .

Mechanism of Action

Target of Action

Stanozolol, a synthetic anabolic-androgenic steroid (AAS), primarily targets the androgen receptors . It binds to androgen receptors, such as membrane-bound receptor proteins LAGS and this compound-binding protein (STBP) . These receptors are involved in the regulation of many physiological processes including hormone secretion, immune response, and wound healing .

Mode of Action

This compound promotes cell growth (anabolism) and the development/maintenance of masculine characteristics (androgenism) . It achieves this by binding to androgen receptors, leading to changes in gene expression and increased protein synthesis . This interaction results in the promotion of cell growth and the development of masculine characteristics .

Biochemical Pathways

This compound affects the complement system, which is part of the innate immune system . This system is a biochemical chain of reactions that assists the body in removing pathogens . This compound is used in treating C1-inhibitor deficient hereditary angioedema, where C1-inhibitor is a protease that inhibits the complement system .

Pharmacokinetics

This compound exhibits high oral bioavailability due to the presence of its C17α alkyl group, which makes it resistant to gastrointestinal and liver metabolism . The elimination half-life of this compound is approximately 9 hours when taken orally, and 24 hours when administered via intramuscular injection . It is primarily excreted in the urine .

Result of Action

The primary therapeutic use of this compound is in the management of hereditary angioedema . It helps control attacks of hereditary angioedema by reducing the frequency and severity of these attacks . This compound also promotes cell growth and the development of masculine characteristics .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is known to have a diuretic effect . Additionally, its use is highly restricted in certain environments such as sports competitions under the World Anti-Doping Agency (WADA) and US horse racing due to its performance-enhancing properties .

Safety and Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Stanozolol is a man-made steroid, similar to the naturally occurring steroid testosterone. It is used in the treatment of hereditary angioedema, which causes episodes of swelling of the face, extremities, genitals, bowel wall, and throat. This compound may decrease the frequency and severity of these attacks . It is also being studied for its potential use in the treatment of COVID-19 patients .

Biochemical Analysis

Biochemical Properties

Stanozolol promotes cell growth (anabolism) and development/maintenance of masculine characteristics (androgenism) . It binds to androgen receptors, such as membrane-bound receptor proteins LAGS and this compound-binding protein (STBP) .

Cellular Effects

This compound has therapeutic uses in treating C1-inhibitor deficient hereditary angioedema . C1-inhibitor is a protease that inhibits the complement system (part of the innate immune system), a biochemical chain of reactions which assists the body in removing pathogens . This compound may help control attacks of hereditary angioedema .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to androgen receptors, such as membrane-bound receptor proteins LAGS and this compound-binding protein (STBP) .

Temporal Effects in Laboratory Settings

The half-life of this compound is approximately 24 hours . More than 15 doping control urine specimens tested positive for this compound during the last 12 months have been confirmed using liquid chromatography and electrospray ionization tandem mass spectrometry .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the sources, this compound is known to have been frequently misused in sports, leading to numerous adverse findings in doping controls .

Metabolic Pathways

This compound is involved in the metabolism of C1-inhibitor, a protease that inhibits the complement system . The main metabolic products of phase-I-metabolism are the monohydroxylated derivatives 4β-OH-stanozolol, 16β-OH-stanozolol and 3′-OH-stanozolol .

Transport and Distribution

While specific details on the transport and distribution of this compound within cells and tissues are not mentioned in the sources, it is known that this compound can be administered orally or intramuscularly .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not specified in the sources. It is known that this compound binds to androgen receptors, which are typically located in the cytoplasm of cells .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Stanozolol involves a multi-step process starting from readily available starting materials. The key steps include the synthesis of a pyrazole ring, followed by the introduction of a methyl group at the C17 position and the reduction of the keto group at C3 position.", "Starting Materials": [ "Acetophenone", "Hydrazine hydrate", "Chloroacetic acid", "Sodium hydroxide", "Chloroform", "Methanol", "Sodium borohydride", "Methyl iodide", "Palladium on carbon", "Hydrogen gas" ], "Reaction": [ "Step 1: Synthesis of 4-chloro-1,2-dihydro-2-methyl-3- pyrazolone from acetophenone and hydrazine hydrate in the presence of chloroacetic acid and sodium hydroxide.", "Step 2: Cyclization of 4-chloro-1,2-dihydro-2-methyl-3-pyrazolone with chloroform and sodium hydroxide to form 4-chloro-17α-methyl-5α-androst-2-eno[3,2-c]pyrazole.", "Step 3: Reduction of the keto group at C3 position using sodium borohydride in methanol to form 4-chloro-17α-methyl-5α-androstane-3β,17β-diol.", "Step 4: Methylation of the C17 position using methyl iodide and potassium carbonate to form Stanozolol.", "Step 5: Reduction of the double bond at C2 and C3 positions using palladium on carbon and hydrogen gas to obtain the final product, Stanozolol." ] }

CAS No.

10418-03-8

Molecular Formula

C21H32N2O

Molecular Weight

328.5 g/mol

IUPAC Name

(2S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol

InChI

InChI=1S/C21H32N2O/c1-19-11-13-12-22-23-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12,14-17,24H,4-11H2,1-3H3,(H,22,23)/t14?,15?,16?,17?,19-,20-,21-/m0/s1

InChI Key

LKAJKIOFIWVMDJ-OLPJAUBDSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@]2(C)O)CCC4[C@@]3(CC5=C(C4)NN=C5)C

SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5)C

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5)C

Appearance

Solid powder

Color/Form

Crystals from alcohol
NEARLY COLORLESS, CRYSTALLINE POWDER;  EXISTS IN 2 FORMS: NEEDLES & PRISMS
White or almost white solid crystals

melting_point

229.8-242.0 °C

10418-03-8
302-96-5

physical_description

Solid

Pictograms

Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

302-96-5 (Alternate Registry Number)

shelf_life

>2 years if stored properly

solubility

INSOL IN WATER, SOL IN DIMETHYLFORMAMIDE;  SPARINGLY SOL IN ALC AND CHLOROFORM;  SLIGHTLY SOL IN ETHYL ACETATE AND ACETONE;  VERY SLIGHTLY SOL IN BENZENE

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Androstanazol
Methylstanazol
Stanazolol
Stanozolol
Stromba
Winstrol

vapor_pressure

3.3X10-9 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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